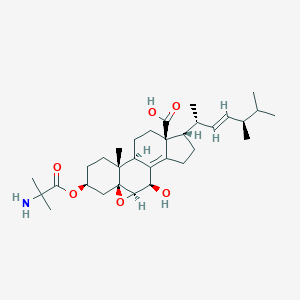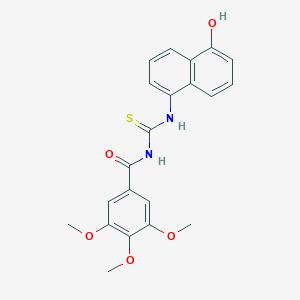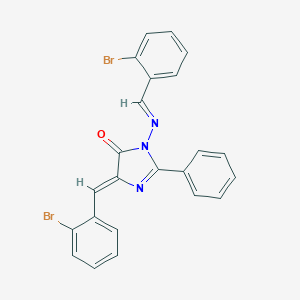
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide, also known as CMTM, is a small molecule that has been widely used in scientific research due to its unique structure and properties. This compound belongs to the class of benzothiadiazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of tyrosine kinase, which is involved in the development of cancer. It has also been found to inhibit the activity of COX-2, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell death in cancer cells. This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has been found to exhibit antiviral properties by inhibiting viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high solubility in water and organic solvents. This compound is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research and development of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide. First, further studies are needed to understand the mechanism of action of this compound and its effects on various diseases. Second, the development of more efficient synthesis methods for this compound is needed to reduce the cost of production. Third, the development of this compound-based drugs for the treatment of various diseases is an exciting area of research. Finally, the use of this compound in combination with other drugs may enhance its therapeutic effects and reduce its limitations.
Conclusion:
In conclusion, this compound is a unique compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has been used in the development of various drugs and has been found to be effective in treating various diseases. The future directions for the research and development of this compound are exciting, and further studies are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been synthesized using various methods, including condensation reaction and nucleophilic substitution reaction. The most common method for synthesizing this compound is by reacting 5-chloro-2,1,3-benzothiadiazole-4-amine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been widely used in scientific research due to its unique properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has been used in the development of various drugs and has been found to be effective in treating various diseases, including cancer, viral infections, and inflammatory diseases.
Propiedades
Fórmula molecular |
C14H10ClN3O2S |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-9-4-2-8(3-5-9)14(19)16-12-10(15)6-7-11-13(12)18-21-17-11/h2-7H,1H3,(H,16,19) |
Clave InChI |
SWYFZOMPQZNUQT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)


![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
